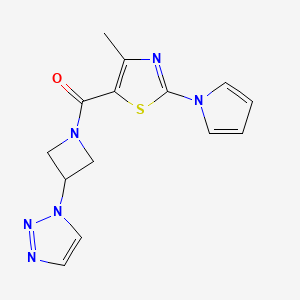

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

描述

This compound is a hybrid heterocyclic molecule featuring a central methanone bridge connecting two distinct moieties:

- Azetidine-triazole unit: A four-membered azetidine ring substituted with a 1,2,3-triazole group at the 3-position.

- Thiazole-pyrrole unit: A 4-methylthiazole ring substituted with a pyrrole group at the 2-position.

属性

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-10-12(22-14(16-10)18-5-2-3-6-18)13(21)19-8-11(9-19)20-7-4-15-17-20/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZSFYAGTQOBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. One common approach is the use of click chemistry to form the 1,2,3-triazole ring. This involves the cycloaddition of an azide and an alkyne under copper(I) catalysis . The azetidine ring can be introduced through nucleophilic substitution reactions, while the thiazole ring is often synthesized via cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

化学反应分析

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the functional groups on the heterocyclic rings.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce ketone groups to alcohols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Copper(I) for click chemistry, palladium for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity : Compounds similar to this have been shown to possess antimicrobial properties. The triazole and thiazole rings are known for their biological activities, including antifungal and antibacterial effects. Research indicates that derivatives of triazole can inhibit various microbial strains, making them valuable in developing new antibiotics or antifungal agents .

Anticancer Properties : The compound is being investigated for its potential anticancer effects. Triazole derivatives have been reported to inhibit specific kinases associated with cancer cell proliferation, such as bcr-abl kinase in chronic myeloid leukemia. This inhibition could lead to the development of targeted cancer therapies .

Pharmacological Studies : The pharmacokinetics of similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Such characteristics are essential for drug development as they indicate the compound's viability as a therapeutic agent .

Chemical Synthesis

Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and derivatization, enabling the creation of more complex molecules with tailored properties for specific applications in pharmaceuticals or materials science .

Reactivity and Derivatization : The presence of multiple reactive sites (triazole and azetidine rings) facilitates various chemical reactions such as oxidation and substitution. These reactions can lead to the formation of new derivatives with enhanced biological activity or novel properties.

Material Science

Development of New Materials : Due to its unique electronic properties stemming from the heterocyclic structures, the compound can be explored for applications in developing new materials with specific electronic or photonic characteristics. This includes potential uses in organic electronics or photonic devices .

Case Study 1: Antimicrobial Efficacy

A study on a series of triazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance antimicrobial activity, suggesting that similar modifications to the target compound could yield promising results .

Case Study 2: Anticancer Activity

Research investigating triazole-based compounds revealed their capability to inhibit cancer cell growth by targeting specific oncogenic pathways. For instance, compounds structurally related to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone showed significant cytotoxic effects against leukemia cells in vitro, highlighting its potential as an anticancer agent .

作用机制

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves its interaction with specific molecular targets. The 1,2,3-triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can interact with nucleic acids and proteins, affecting cellular processes . These interactions can modulate signaling pathways and biochemical reactions within cells, leading to therapeutic effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Bioactivity of Analogs

Key Comparisons

Triazole-Thiazole Hybrids (Molecules, 2015) :

- The thiazole derivative 12a shares a triazole-thiazole backbone with the target compound but differs in substituents (diazenyl vs. pyrrole). Its potent dual activity against HepG2 and MCF-7 cells (IC₅₀ = 1.19–3.4 µM) highlights the importance of electron-withdrawing groups (e.g., diazenyl) in enhancing cytotoxicity.

- In contrast, the target compound’s pyrrole group may confer improved solubility or altered binding kinetics due to its planar aromatic structure.

Benzodiazole-Triazole-Thiazole Derivatives: Compound 9c incorporates a benzodiazole moiety linked to triazole and thiazole rings. Docking studies suggest strong binding to enzymatic active sites, a trait that could be extrapolated to the target compound given its analogous heterocyclic framework.

- The thiadiazole analog 9b demonstrates high potency against HepG2 cells (IC₅₀ = 2.94 µM). Replacing thiadiazole with thiazole (as in the target compound) may reduce rigidity but improve metabolic stability due to thiazole’s lower susceptibility to oxidative degradation.

生物活性

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, an azetidine moiety, and a pyrrole-thiazole combination. This structural diversity suggests significant potential for various biological activities, making it a valuable subject for medicinal chemistry research.

Structural Features

The compound's structure can be broken down into its component parts:

- Triazole Ring : Known for its role in enhancing the pharmacological properties of compounds.

- Azetidine Moiety : Often associated with improved bioavailability and metabolic stability.

- Pyrrole-Thiazole Combination : This combination is frequently linked to anti-inflammatory and antimicrobial activities.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds featuring the triazole ring have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the azetidine and thiazole rings may further enhance this activity.

Anti-inflammatory Effects

The pyrrole and thiazole components are known to contribute to anti-inflammatory effects. In vitro studies have suggested that derivatives containing these moieties can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases .

Anticancer Potential

Computational predictions indicate that this compound may interact with multiple biological targets involved in cancer progression. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth . The structural complexity of this compound may allow for targeted interactions with oncogenic pathways.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Triazole Derivatives in Cancer Therapy : A study highlighted the anticancer properties of triazole-containing compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .

- Antimicrobial Activity Against MRSA : Research on similar pyrrole-based compounds revealed significant antimicrobial activity against MRSA, with minimum inhibitory concentrations (MICs) indicating potent efficacy .

- Anti-inflammatory Activity : In experimental models, compounds similar to our target showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. The ability to modify substituents on the rings allows for optimization of biological activity:

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Copper-catalyzed azide-alkyne cycloaddition | Azide, Alkyne | 70%-96% |

| 2 | Nucleophilic substitution | Amine derivatives | Variable |

| 3 | Functional group modification | Various reagents | Dependent on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。